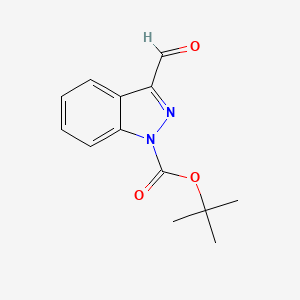

tert-Butyl 3-formyl-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formylindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURJOQOCJSRMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743376 | |

| Record name | tert-Butyl 3-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882188-88-7 | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882188-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-1H-indazole-1-carboxylate typically involves the formylation of an indazole derivative followed by esterification. One common method includes the Vilsmeier-Haack reaction, where an indazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 3-formylindazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed:

Oxidation: tert-Butyl 3-carboxy-1H-indazole-1-carboxylate.

Reduction: tert-Butyl 3-hydroxymethyl-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl 3-formyl-1H-indazole-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-1H-indazole-1-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Indazole Series

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Heterocyclic Variants

- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate : While structurally distinct (imidazole vs. indazole), this compound shares the formyl-carboxylate motif. Its crystal structure (Acta Cryst. E, 2010) reveals planar geometry, influencing electronic properties in catalysis .

- tert-Butyl 3-formylazetidine-1-carboxylate (177947-96-5) : A four-membered azetidine ring replaces indazole, offering conformational rigidity. Its smaller ring size may enhance metabolic stability in drug candidates .

Biological Activity

tert-Butyl 3-formyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 882188-88-7 |

The presence of the formyl group allows for various chemical interactions, making it a versatile candidate for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. Key mechanisms include:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- π-π Stacking Interactions : The indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

These interactions can modulate various molecular pathways, leading to observed biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Antimicrobial Activity

Indazole derivatives have shown effectiveness against various bacterial and fungal strains. The compound's structure suggests potential antimicrobial properties that warrant further investigation.

Anticancer Properties

Studies have indicated that compounds within the indazole class may exhibit anticancer properties. This is often attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be linked to its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related indazole compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that indazole derivatives could inhibit tumor cell growth by inducing apoptosis. For instance, a study highlighted the effectiveness of similar compounds in reducing the proliferation of breast carcinoma cell lines by arresting them in the G1 phase of the cell cycle .

- Enzyme Inhibition : Research on enzyme inhibition revealed that compounds with similar structures could effectively inhibit key enzymes involved in disease processes. This suggests that this compound may also act as an enzyme inhibitor, potentially leading to therapeutic applications .

- Receptor Binding Studies : Interaction studies using molecular docking techniques indicated that this compound could bind effectively to various biological targets, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-formyl-1H-indazole-1-carboxylate?

The synthesis typically involves sequential protection, formylation, and purification steps:

Protection : The indazole nitrogen at the 1-position is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions .

Formylation : The 3-position is formylated via Vilsmeier-Haack conditions (POCl₃/DMF) at 0–60°C, followed by hydrolysis to yield the aldehyde .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. How is this compound characterized using spectroscopic methods?

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; tert-butyl singlet at δ 1.5–1.6 ppm.

- ¹³C NMR : Carbamate carbonyl at ~155 ppm; aldehyde carbon at ~190 ppm .

- IR : C=O stretches at ~1700 cm⁻¹ (carbamate) and ~2800 cm⁻¹ (aldehyde C-H).

- X-ray crystallography : Resolves molecular geometry, as demonstrated for tert-butyl 4-formyl-1H-imidazole-1-carboxylate .

- ESI-MS : Exact mass confirmed as 246.0811 g/mol .

Q. What purification techniques are effective for this compound?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (yield: 70–85%) .

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- HPLC : For high-purity requirements (≥98%), employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can one optimize the formylation reaction at the 3-position to maximize yield?

- Reagent stoichiometry : Use a 2:1 molar ratio of POCl₃ to DMF to minimize side reactions .

- Temperature control : Maintain 0–5°C during POCl₃ addition to control exothermicity.

- Solvent selection : DMF enhances electrophilicity of the formylating agent but requires careful quenching to avoid over-hydrolysis .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃:DMF ratio | 2:1 | Reduces dimerization byproducts |

| Reaction time | 4–6h | Longer durations risk decomposition |

| Quenching method | Gradual H₂O addition | Prevents aldehyde oxidation |

Q. What strategies resolve contradictory NMR data in structural elucidation of derivatives?

- Dynamic NMR : Variable-temperature ¹H NMR identifies rotational isomers (e.g., tert-butyl group conformers) .

- 2D techniques : HSQC/HMBC correlations confirm aldehyde connectivity and distinguish regioisomers.

- X-ray crystallography : Definitive proof of structure, as shown for tert-butyl 4-formyl-1H-imidazole-1-carboxylate .

Q. How does the tert-butyl carbamate group influence the reactivity of the indazole ring?

- Steric hindrance : Shields the 1-position, directing electrophilic substitution (e.g., formylation) to the 3-position .

- Electronic effects : The electron-withdrawing carbamate group deactivates the ring, requiring stronger electrophiles (e.g., Vilsmeier-Haack) for formylation .

- Stability : Enhances resistance to nucleophilic attack under basic conditions compared to methyl or benzyl carbamates .

Q. What are the mechanistic insights into the stability of this compound under acidic/basic conditions?

- Acidic conditions : The Boc group hydrolyzes to 1H-indazole-3-carbaldehyde, confirmed by LC-MS monitoring .

- Basic conditions : Aldehyde oxidation to carboxylic acid occurs at pH > 10, requiring inert atmospheres for storage .

- Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (freezer recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.